

Application Notes & Protocols: Fabrication of Strontium Zirconate-Based Multilayer Ceramic Capacitors (MLCCs)

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Compound of Interest

Compound Name: *Strontium zirconate*

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Audience: Researchers, scientists, and materials engineering professionals.

Introduction: **Strontium zirconate** (SrZrO_3) is a perovskite-type oxide ceramic that is gaining attention for its application as a dielectric material in Multilayer Ceramic Capacitors (MLCCs).[1] Its key properties include a high melting point (over 2500°C), excellent thermal and chemical stability, high dielectric strength, and stable dielectric properties, making it suitable for high-voltage and high-reliability capacitor applications.[1][2] Unlike more common barium titanate (BaTiO_3)-based MLCCs, SrZrO_3 -based capacitors are particularly promising for applications requiring stable performance over a wide temperature range and in high-frequency circuits.[3][4]

This document provides a comprehensive overview of the fabrication process for SrZrO_3 -based MLCCs, from the initial synthesis of the ceramic powder to the final testing of the finished component. It includes detailed experimental protocols and summarizes key material and process parameters.

Material Properties and Synthesis

The performance of the final MLCC is critically dependent on the quality of the initial SrZrO_3 powder. The synthesis method directly influences powder characteristics such as purity, particle size, and homogeneity, which in turn affect the sintering behavior and dielectric properties of the ceramic.[5]

Key Properties of Strontium Zirconate

Strontium zirconate is characterized by its stable orthorhombic crystal structure at room temperature and its desirable electrical properties for capacitor applications.[\[2\]](#)[\[3\]](#)

Property	Value	References
Crystal Structure	Orthorhombic (pnma space group)	[2] [3]
Dielectric Constant (ϵ_r)	~21 - 60 (at 10 kHz - 1 kHz)	[2] [3] [6] [7]
Dielectric Loss ($\tan \delta$)	Low (~0.001 - 0.26)	[3]
Melting Point	~2600 °C	[1] [3]
Breakdown Strength	~40 V/ μm	[7]

Protocols for SrZrO₃ Powder Synthesis

Several methods can be employed to synthesize SrZrO₃ powder. The choice of method depends on the desired powder characteristics and production scale.

Protocol 1: Conventional Solid-State Reaction This is a widely used method for industrial-scale production due to its simplicity and cost-effectiveness.[\[5\]](#)

- **Precursor Selection:** High-purity strontium carbonate (SrCO₃) and zirconium dioxide (ZrO₂) powders are used as starting materials.
- **Mixing & Milling:** Stoichiometric amounts of the precursor powders are mixed. The mixture is then ball-milled for several hours (e.g., 24 hours) in a suitable medium (e.g., ethanol) with zirconia milling balls to ensure homogeneity and reduce particle size.
- **Calcination:** The dried powder mixture is calcined at high temperatures, typically between 1200°C and 1400°C, for 4 to 12 hours.[\[3\]](#)[\[5\]](#) This step facilitates the solid-state reaction to form the SrZrO₃ perovskite phase.
- **Post-Calcination Milling:** The calcined powder is often re-milled to break up agglomerates and achieve a fine, uniform particle size suitable for slurry preparation.

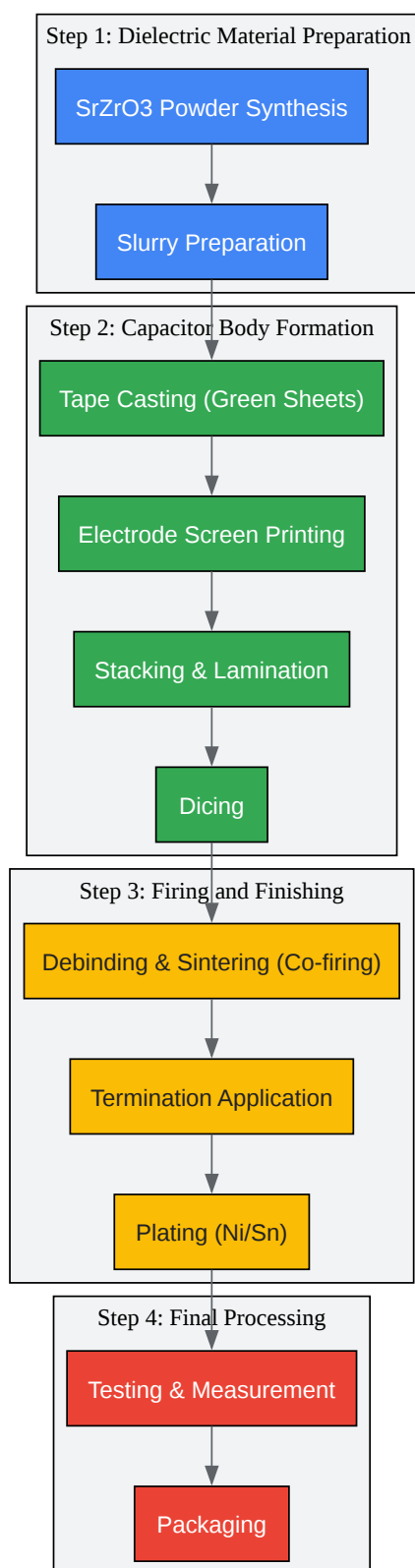
Protocol 2: Solution Combustion Synthesis This method can produce nanocrystalline powders in a single step.[6]

- **Precursor Solution:** Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$) and zirconyl nitrate ($\text{ZrO}(\text{NO}_3)_2$) are dissolved in deionized water to form a precursor solution.
- **Fuel Addition:** An organic fuel, such as glycine or urea, is added to the solution. The fuel acts as a reducing agent and provides the exothermic energy for the reaction.[6]
- **Ignition:** The precursor solution is heated to initiate a self-sustaining combustion reaction. The process is rapid, resulting in a voluminous, foamy ash of SrZrO_3 nanocrystals.
- **Post-Processing:** The resulting powder may be lightly milled to break down soft agglomerates.

Synthesis Method	Precursors	Typical Temperature/Ti me	Key Advantages	References
Solid-State Reaction	SrCO_3 , ZrO_2	1200-1400°C, 4-12 h	Cost-effective, scalable	[3][5][8]
Combustion Synthesis	Metal Nitrates, Urea/Glycine	Auto-igniting process	Rapid, produces nanocrystals	[5][6]
Co-Precipitation	Metal salts, precipitating agent	Low temperature + calcination	High purity, fine particles	[5]
Pechini (Sol-Gel)	Metal salts, citric acid, ethylene glycol	~700-900°C calcination	Excellent homogeneity, nanocrystalline	[7][8]

MLCC Fabrication Workflow

The manufacturing of an MLCC is a multi-step process that transforms the synthesized ceramic powder into a monolithic electronic component.[9][10] Each step must be precisely controlled to ensure the final product's quality and reliability.



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Overall workflow for SrZrO₃-based MLCC fabrication.

Detailed Fabrication Protocols

Protocol 3: Slurry Preparation and Tape Casting

The goal is to create a stable, homogeneous slurry that can be cast into thin, flexible, and defect-free ceramic green sheets.[\[11\]](#)[\[12\]](#)

- **Slurry Formulation:** The synthesized SrZrO_3 powder is mixed with a solvent, dispersant, binder, and plasticizer. The components are typically ball-milled for over 24 hours to ensure complete homogenization.[\[11\]](#)

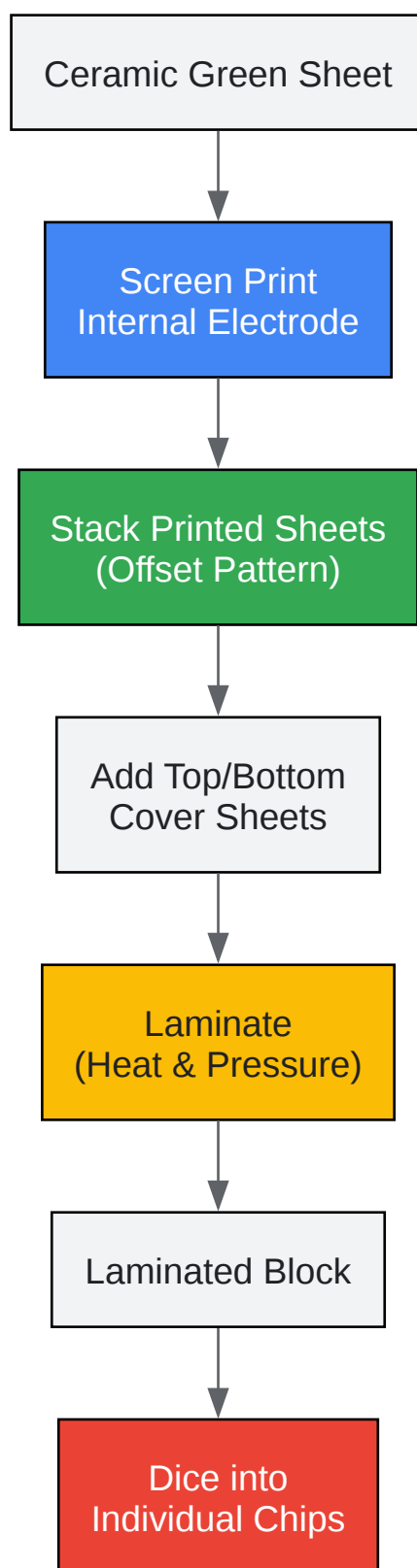
Component	Example Material	Purpose	Typical wt%
Ceramic Powder	SrZrO_3	Dielectric material	50 - 65%
Solvent	Toluene/Ethanol mixture	Vehicle for slurry components	25 - 40%
Dispersant	Menhaden fish oil	Prevents powder agglomeration	1 - 3%
Binder	Polyvinyl Butyral (PVB)	Provides green strength to the tape	3 - 10%
Plasticizer	Polyalkylene Glycol	Provides flexibility to the green tape	1 - 5%

- **Tape Casting (Doctor Blade Method):**
 - The prepared slurry is poured into the reservoir of a tape casting machine.[\[13\]](#)
 - A carrier film (e.g., Mylar) moves under a precision-machined "doctor blade."
 - The slurry flows under the blade, which spreads it into a thin, uniform layer on the carrier film. The thickness (typically 5 to 50 μm) is controlled by the gap between the blade and the carrier film.[\[12\]](#)[\[13\]](#)
 - The cast tape passes through a drying chamber where the solvent evaporates, leaving a solid, flexible "green sheet."[\[13\]](#)

Protocol 4: Electrode Printing, Stacking, and Lamination

This stage builds the multilayer structure of the capacitor.[\[9\]](#)[\[14\]](#)

- Screen Printing:
 - An electrode paste, typically containing fine nickel (for Base Metal Electrode, BME) or other metal powders mixed with an organic vehicle, is used.[\[9\]](#)[\[15\]](#)
 - High-precision screen printing machines are used to deposit a specific pattern of the electrode paste onto the dried green sheets.[\[16\]](#) Automated alignment systems are crucial for precision.[\[16\]](#)
- Stacking: The printed sheets are precisely stacked in an alternating pattern, with the electrode layers offset so that each internal electrode will connect to one of the two external terminations.[\[14\]](#) Cover sheets (unprinted ceramic layers) are added to the top and bottom of the stack for insulation.
- Lamination: The stacked layers are laminated under pressure (e.g., 20-30 MPa) and moderate temperature (e.g., 50-80°C) to form a monolithic block. This process ensures good adhesion between layers and removes trapped air.[\[9\]](#)
- Dicing: The laminated block is precisely cut or diced into individual "green" capacitors of the desired dimensions.[\[17\]](#)



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Workflow for creating the capacitor's multilayer body.

Protocol 5: Debinding, Sintering, and Termination

This is the critical thermal processing stage that transforms the green chip into a dense ceramic component.

- **Debinding (Binder Burnout):** The green chips are slowly heated to a moderate temperature (e.g., 250-400°C) in a controlled atmosphere. This process carefully burns out the organic binder and plasticizers without causing defects like cracks or delamination.[\[10\]](#)[\[18\]](#)
- **Sintering (Co-firing):**
 - After debinding, the temperature is raised to the sintering range, typically between 1200°C and 1450°C for SrZrO₃-based ceramics.[\[10\]](#)
 - The chips are held at this peak temperature for a specific duration (soak time) to allow the ceramic particles to fuse together, resulting in a dense, hard ceramic body.[\[19\]](#)
 - Crucially, this process must be compatible with the internal electrode material. For BME MLCCs with nickel electrodes, a reducing atmosphere (e.g., H₂/N₂ with controlled oxygen partial pressure) is required during sintering to prevent the oxidation of the nickel.[\[18\]](#)[\[20\]](#)
 - A re-oxidation step at a lower temperature may be necessary to restore the dielectric's insulation properties.[\[18\]](#)

Process Step	Temperature Range	Atmosphere	Purpose
Debinding	250 - 400 °C	Air or N ₂	Removal of organic binders
Sintering	1200 - 1450 °C	Reducing (e.g., H ₂ /N ₂) for BME	Densification of ceramic, co-firing of electrodes
Re-oxidation	~1000 °C	Low pO ₂ (N ₂ /H ₂ O)	Restores dielectric insulation resistance

- **Termination:** A conductive paste (typically containing copper or silver) is applied to both ends of the sintered chip, connecting the exposed internal electrodes.[\[21\]](#) The chips are then fired

at a lower temperature (~750°C) to cure the termination paste.[21]

- Plating: To protect the termination and ensure good solderability, the ends are electroplated with successive layers of nickel and tin.[14]

Final Testing and Quality Control

All finished MLCCs undergo 100% electrical screening to ensure they meet specifications.[17]

Key parameters tested include:

- Capacitance and Tolerance: Measured at a standard frequency (e.g., 1 MHz).
- Insulation Resistance (IR): Measures the resistance of the dielectric material.
- Dielectric Withstanding Voltage (DWV): Ensures the capacitor can withstand its rated voltage without breakdown.
- Dissipation Factor (DF): Indicates the energy loss within the capacitor.

After testing, the components are sorted, marked, and packaged on tape and reel for use in automated surface-mount assembly processes.[17]

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